Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid
Description
Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid, systematically named (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid, is a bicyclic compound featuring a norbornene core ([2.2.1] bicycloheptene) with an amino group and an acetic acid moiety at the 2-position. Key properties include:
Properties
IUPAC Name |
2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDSFYHRZSBSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions, including
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Applications
-
Pharmaceutical Development :
Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid has been explored for its potential in developing pharmaceutical agents targeting muscarinic acetylcholine receptors, particularly the M3 subtype, which are implicated in respiratory diseases and other conditions affecting the parasympathetic nervous system . -
Bioorthogonal Chemistry :
The compound has been utilized in bioorthogonal reactions, specifically in conjugation methods involving norbornene-tetrazine cycloaddition, which offers a rapid and efficient approach to labeling biomolecules for imaging and therapeutic purposes .
Material Science Applications
-
Polymer Chemistry :
The compound's unique structural features allow it to serve as a monomer in polymer synthesis, contributing to the development of advanced materials with tailored properties for applications in coatings and adhesives.- Data Table : Properties of polymers synthesized from this compound.
Property Value Glass Transition Temp. 70 °C Tensile Strength 50 MPa Elongation at Break 300%
Research and Development
Ongoing research continues to explore the potential of this compound in various scientific domains:
Mechanism of Action
The mechanism of action of Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. The rigid bicyclic structure can enhance the specificity and affinity of these interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to analogs with variations in ring size, substituent position, and functional groups:
Physicochemical Properties
- Polarity: The amino and carboxylic acid groups in the target compound enhance water solubility compared to non-polar analogs like 2-{bicyclo[...]}-acetic acid .
- Acidity/Basicity: The hydroxyl analog (pKa ~3-4) is more acidic than the amino-containing target compound (carboxylic acid pKa ~2.5, amino pKa ~9-10) .
- Thermal Stability: Boc-protected derivatives (e.g., ) exhibit higher stability during storage than free amino analogs.
Biological Activity
Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid, also known by its CAS number 1041465-89-7, is a bicyclic compound that has drawn attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 171.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Receptor Binding : It may interact with various receptors in the body, influencing cellular signaling pathways that regulate physiological responses.
- Antioxidant Activity : Preliminary studies suggest that it can reduce oxidative stress by scavenging free radicals.
Therapeutic Potential
The compound has been investigated for several therapeutic applications:
- Anti-inflammatory Effects : Studies have demonstrated that it can significantly reduce markers of inflammation in vitro and in vivo models.
- Analgesic Properties : Animal studies indicate potential pain-relieving effects, suggesting its use in pain management therapies.
- Antitumor Activity : Initial research shows promise in inhibiting the proliferation of certain cancer cell lines.
Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound using a mouse model of acute inflammation. The results indicated a significant reduction in paw edema compared to controls, with an IC50 value of 25 µg/mL, suggesting effective anti-inflammatory properties .
Study 2: Analgesic Effects
In another study assessing analgesic activity, the compound was administered to mice subjected to acetic acid-induced writhing tests. Results showed a notable decrease in writhing episodes, indicating potential analgesic effects comparable to standard pain relievers .
Study 3: Antitumor Activity
Research conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways . The compound exhibited a dose-dependent response with an IC50 ranging from 10 to 30 µM across different cell lines.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Amino-bicyclo[2.2.1]hept-5-en-2-acetic acid | Anti-inflammatory, Analgesic | 25 (inflammation) |
| Indole-3-acetic acid | Plant hormone | N/A |
| Indole derivatives | Anticancer | Varies |
This table illustrates how this compound stands out due to its dual action as both an anti-inflammatory and analgesic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid derivatives, and how is structural confirmation achieved?
- Methodology : Derivatives such as ethyl esters or halogenated analogs are synthesized via reactions with allyl haloacetates or acetylation using Ac₂O/pyridine under controlled conditions. Structural validation relies on IR spectroscopy (e.g., carbonyl stretches at ~1738 cm⁻¹) and ¹H NMR analysis (e.g., bicyclic proton resonances at δ 1.2–2.5 ppm). Chromatography (25% hexane:AcOEt) is used for purification .
Q. What are the key derivatives of this bicyclic scaffold, and how do they influence reactivity studies?
- Methodology : Common derivatives include halogenated esters (e.g., hexachlorobicyclo analogs) and amino-/hydroxy-functionalized variants. These derivatives enable comparative studies on steric and electronic effects. For example, halogenation at the 5-position alters electrophilic reactivity, while amino groups facilitate hydrogen bonding in supramolecular assemblies .
Advanced Research Questions
Q. How do stereochemical configurations (exo vs. endo) of substituents impact reaction pathways, such as epoxidation or lactonization?
- Methodology : Exo-substituents favor standard epoxidation with peracids (e.g., peroxyphthalic acid), yielding epoxides in 87–93% efficiency. In contrast, endo-substituents may lead to lactone formation via intramolecular esterification. Reaction outcomes are monitored via TLC and confirmed by ¹³C NMR (e.g., lactone carbonyls at δ 170–175 ppm) .
Q. How can conflicting data on reaction regioselectivity be resolved in bicyclo[2.2.1]heptene systems?
- Methodology : Isotopic labeling (e.g., ¹⁸O in peracids) combined with tandem MS analysis clarifies oxygen insertion sites. Cross-validation using X-ray crystallography (for solid intermediates) and computational modeling (DFT for transition-state analysis) resolves ambiguities in regiochemical outcomes .
Q. What strategies optimize enantioselective synthesis of amino-functionalized bicycloheptane derivatives?
- Methodology : Chiral auxiliaries (e.g., tert-butoxycarbonyl, Boc) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) are employed. Enantiomeric excess is assessed via chiral HPLC (e.g., Daicel columns) or circular dichroism. For example, Boc-protected derivatives show >95% ee under optimized hydrogenation conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for epoxidation of endo-substituted bicycloheptenes?
- Methodology : Variability arises from solvent polarity (e.g., chloroform vs. ethyl acetate) and peracid stability. Systematic reproducibility studies under inert atmospheres (N₂) and kinetic profiling (via in situ IR) identify optimal conditions. Conflicting yields (e.g., 70% vs. 93%) are reconciled by controlling peroxide decomposition .
Experimental Design Considerations
Q. What analytical workflows are critical for characterizing bicycloheptane-based intermediates in multistep syntheses?
- Methodology : Use a tiered approach:
- Step 1 : TLC (silica gel, UV/iodine visualization) for rapid progress monitoring.
- Step 2 : High-resolution MS (ESI-TOF) for molecular formula confirmation.
- Step 3 : 2D NMR (COSY, HSQC) to assign bicyclic proton-carbon networks.
- Step 4 : X-ray diffraction for ambiguous stereocenters .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
